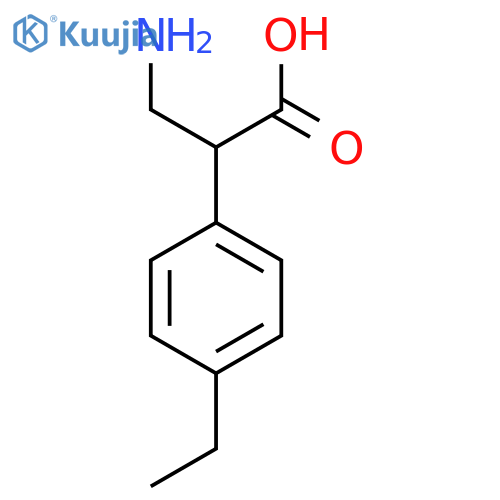Cas no 1267180-66-4 (3-amino-2-(4-ethylphenyl)propanoic acid)

1267180-66-4 structure
商品名:3-amino-2-(4-ethylphenyl)propanoic acid
3-amino-2-(4-ethylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(4-ethylphenyl)propanoic acid
- 1267180-66-4
- EN300-2000968
-
- インチ: 1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(7-12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
- InChIKey: HEIOQDXXHAUEEN-UHFFFAOYSA-N
- ほほえんだ: OC(C(CN)C1C=CC(CC)=CC=1)=O
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -1
3-amino-2-(4-ethylphenyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2000968-0.25g |
3-amino-2-(4-ethylphenyl)propanoic acid |
1267180-66-4 | 0.25g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-2000968-1.0g |
3-amino-2-(4-ethylphenyl)propanoic acid |
1267180-66-4 | 1g |
$1029.0 | 2023-05-31 | ||
| Enamine | EN300-2000968-0.5g |
3-amino-2-(4-ethylphenyl)propanoic acid |
1267180-66-4 | 0.5g |
$987.0 | 2023-09-16 | ||
| Enamine | EN300-2000968-0.1g |
3-amino-2-(4-ethylphenyl)propanoic acid |
1267180-66-4 | 0.1g |
$904.0 | 2023-09-16 | ||
| Enamine | EN300-2000968-10.0g |
3-amino-2-(4-ethylphenyl)propanoic acid |
1267180-66-4 | 10g |
$4421.0 | 2023-05-31 | ||
| Enamine | EN300-2000968-0.05g |
3-amino-2-(4-ethylphenyl)propanoic acid |
1267180-66-4 | 0.05g |
$864.0 | 2023-09-16 | ||
| Enamine | EN300-2000968-2.5g |
3-amino-2-(4-ethylphenyl)propanoic acid |
1267180-66-4 | 2.5g |
$2014.0 | 2023-09-16 | ||
| Enamine | EN300-2000968-10g |
3-amino-2-(4-ethylphenyl)propanoic acid |
1267180-66-4 | 10g |
$4421.0 | 2023-09-16 | ||
| Enamine | EN300-2000968-5.0g |
3-amino-2-(4-ethylphenyl)propanoic acid |
1267180-66-4 | 5g |
$2981.0 | 2023-05-31 | ||
| Enamine | EN300-2000968-1g |
3-amino-2-(4-ethylphenyl)propanoic acid |
1267180-66-4 | 1g |
$1029.0 | 2023-09-16 |
3-amino-2-(4-ethylphenyl)propanoic acid 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
1267180-66-4 (3-amino-2-(4-ethylphenyl)propanoic acid) 関連製品
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬